molecular formula C18H16N2O3 B5914187 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide

Cat. No. B5914187
M. Wt: 308.3 g/mol
InChI Key: HYBPGKKEHPSNRR-UHFFFAOYSA-N
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Description

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide, also known as HQNO, is a chemical compound that has been widely studied for its potential use in scientific research. HQNO is a member of the quinolone class of compounds and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. Inhibition of quorum sensing can prevent the formation of bacterial biofilms and disrupt bacterial communication, making it a potential target for the development of new antibiotics.
Biochemical and Physiological Effects:
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research. Additionally, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also limitations to the use of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide in lab experiments. It can be toxic to some cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide. One area of interest is the development of new antibiotics that target bacterial quorum sensing. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has shown promise in this area, and further research could lead to the development of new antibiotics that are less prone to resistance. Additionally, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has potential applications in the development of new materials, such as conducting polymers. Further research could lead to the development of new materials with unique properties and applications. Finally, research on the anti-cancer properties of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide could lead to the development of new cancer treatments.

Synthesis Methods

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with 2-methylaniline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been found to have a range of potential scientific research applications. It has been studied for its ability to inhibit bacterial biofilm formation, which could have implications for the development of new antibiotics. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has also been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been studied for its potential use in the development of new materials, such as conducting polymers.

properties

IUPAC Name

2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-6-2-4-8-14(11)19-16(21)10-13-17(22)12-7-3-5-9-15(12)20-18(13)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBPGKKEHPSNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(2-methylphenyl)acetamide

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